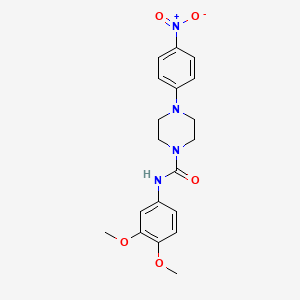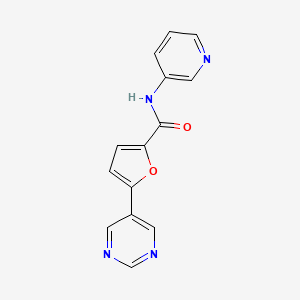![molecular formula C17H18F2N2O2S B4129322 N-(2,4-difluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4129322.png)
N-(2,4-difluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. The compound is also known as DFP-17 and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of DFP-17 is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. DFP-17 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, DFP-17 has been shown to inhibit the replication of HIV-1 by interfering with the function of the viral integrase enzyme.
Biochemical and Physiological Effects:
DFP-17 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DFP-17 has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway. Additionally, DFP-17 has been shown to inhibit the replication of HIV-1 by interfering with the function of the viral integrase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-17 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to obtain a high purity compound. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using DFP-17 in lab experiments. The exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, DFP-17 has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on DFP-17. One area of research could focus on elucidating the exact mechanism of action of the compound. This could involve studying the effects of DFP-17 on various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. Another area of research could focus on studying the in vivo effects of DFP-17 in animal models. This could involve testing the compound in various animal models of inflammation, cancer, and viral infection. Additionally, future research could focus on developing novel derivatives of DFP-17 with improved pharmacological properties.
Aplicaciones Científicas De Investigación
DFP-17 has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. DFP-17 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DFP-17 has been found to have anti-viral effects by inhibiting the replication of certain viruses, including HIV-1.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c1-10(11-4-7-15(22-2)16(8-11)23-3)20-17(24)21-14-6-5-12(18)9-13(14)19/h4-10H,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJFIEQNJYZYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B4129269.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4129282.png)
![methyl 3-[6-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B4129284.png)
![4-(2-chloro-4-fluorobenzyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4129292.png)
![2-{4-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}nicotinonitrile](/img/structure/B4129299.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B4129303.png)
![N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4129311.png)
![diisopropyl 5-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4129328.png)
![ethyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129341.png)
![diethyl 3-methyl-5-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4129352.png)
